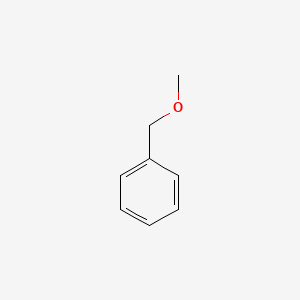
Benzyl methyl ether
Overview
Description
Benzyl methyl ether is a chemical compound with the formula C8H10O . It can be prepared by the reaction of benzaldehyde dimethyl acetal and trimethylsilane in the presence of trimethylsilyl triflate . It reacts with N-bromosuccinimide to form α-bromobenzyl methyl ether, which undergoes degradation to form benzaldehyde .
Synthesis Analysis
Benzyl methyl ether can be synthesized using the Williamson Ether Synthesis . The initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol, which chemoselectively converts benzyl alcohols into their methyl or ethyl ethers .Molecular Structure Analysis
The molecular structure of Benzyl methyl ether includes a total of 19 bonds. There are 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) . The carbon atoms in the chemical structure of Benzyl methyl ether are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Ethers, including Benzyl methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Benzyl methyl ether is a liquid at room temperature . It has a flashpoint of 56°C/133°F . The boiling point of Benzyl methyl ether is 174°C . It has a relative density of 0.97 .Scientific Research Applications
Production of Benzaldehyde
Benzyl methyl ether is used to produce benzaldehyde . Benzaldehyde is a versatile compound used in various industries, including pharmaceuticals, cosmetics, and food. It’s used as a flavoring agent and in the synthesis of other chemicals.
Perfuming Agents
Benzyl methyl ether is used as a perfuming agent . It’s used in the fragrance industry due to its pleasant aroma. It can be found in a variety of products, from perfumes and colognes to soaps and lotions.
Synthesis of Hyper-Cross-Linked Polymers
Benzyl methyl ether compounds are used in the synthesis of organic hyper-cross-linked polymers . This approach provides a new route to metal-free porous organic polymers and addresses one of the largest setbacks of hyper-cross-linked polymers by allowing the simple recovery and recycling of a nonmetallic catalyst .
Catalyst Recycling
The use of benzyl methyl ether in the synthesis of hyper-cross-linked polymers allows for the simple recovery and recycling of a nonmetallic catalyst . This is a significant advancement in the field of polymer synthesis, as it addresses one of the major challenges in the production of hyper-cross-linked polymers.
Production of Porous Organic Polymers (POPs)
Benzyl methyl ether is used in the production of porous organic polymers (POPs) . POPs have attracted significant attention due to their structural and functional versatility. They are produced from multifunctional organic building blocks through extensive cross-linking reactions that result largely in amorphous networks with permanent porosities and high specific surface areas .
Williamson Ether Synthesis
Benzyl methyl ether is used in the Williamson ether synthesis . This is a method used in organic chemistry to form an ether from an organohalide and a deprotonated alcohol. This reaction is important in the field of ether synthesis.
Mechanism of Action
Target of Action
Benzyl methyl ether is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with other organic compounds to form new substances .
Mode of Action
The compound can react with N-bromosuccinimide to form α-bromobenzyl methyl ether, which undergoes degradation to form benzaldehyde . In the Williamson Ether Synthesis, it can proceed by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .
Biochemical Pathways
Benzyl methyl ether doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of organic hyper-cross-linked polymers , which can have various applications in different fields.
Result of Action
The primary result of benzyl methyl ether’s action is the formation of new organic compounds. For example, it can react with N-bromosuccinimide to form α-bromobenzyl methyl ether, which then degrades to form benzaldehyde .
Safety and Hazards
properties
IUPAC Name |
methoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZBCPTCWJTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060227 | |
| Record name | Benzyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl ether | |
CAS RN |
538-86-3 | |
| Record name | Benzyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22RLS78BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyl methyl ether?
A1: Benzyl methyl ether has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []
Q2: What spectroscopic techniques are used to characterize benzyl methyl ether?
A2: Several spectroscopic techniques can be used, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ]
Q3: How does the choice of solvent influence the reactivity of benzyl methyl ether?
A3: The rate of decomposition of tert-butyl peroxide in benzyl methyl ether is solvent-dependent. Aromatic and halogenated solvents tend to increase the rate of induced decomposition. [] Additionally, the apparent twofold barrier to rotation about the C-O bond in benzyl methyl ether is solvent-dependent, ranging from a vanishing value in CS2 solution to as much as 4.6 kJ/mol for 3,5-dichlorobenzyl isopropyl ether in acetone-d6 solution. []
Q4: Does benzyl methyl ether undergo any specific reactions under UV irradiation?
A4: Yes, UV irradiation of benzyl methyl ether can lead to the generation of benzyl radicals, which can initiate polymerization reactions. [] This process is particularly relevant in the photocrosslinking of polymers containing benzyl methyl ether moieties.
Q5: Can benzyl methyl ether be used as a starting material in cross-coupling reactions?
A5: Yes, benzyl methyl ether can act as an alternative to aryl halides in nickel-catalyzed cross-coupling reactions with organoboron reagents. Using a catalyst system like Ni(cod)2 in conjunction with 1,3-dicyclohexylimidazol-2-ylidene allows for this transformation. []
Q6: How does benzyl methyl ether react in the presence of strong oxidizing agents?
A6: Benzyl methyl ether can be oxidized by strong oxidizing agents like N-bromosuccinimide (NBS). By controlling the reaction conditions, such as the amount of NBS and the temperature, either aromatic aldehydes or aromatic methyl esters can be selectively obtained. []
Q7: What computational methods have been used to study the conformational stability of benzyl methyl ether?
A7: Quantum chemical calculations, including density functional theory (DFT), have been employed to investigate the conformational stability of benzyl methyl ether. These calculations have revealed the coexistence of three conformers with different CCOC dihedral angles and side-chain orientations. []
Q8: Have there been any studies using molecular dynamics simulations to understand the behavior of benzyl methyl ether?
A8: Yes, molecular dynamics simulations have been used in conjunction with NMR data to determine the torsional behavior of the CH2 group in benzyl methyl ether. These analyses provide information on the torsional potentials and angular density functions of the molecule. []
Q9: How do substituents on the aromatic ring of benzyl methyl ether affect its reactivity?
A9: Substituents on the aromatic ring can significantly impact the reactivity of benzyl methyl ether. For instance, electron-withdrawing groups like -NO2 and -Cl can increase the reactivity of the ether towards oxidation. [] This effect is evident in the oxidative O-dealkylation of substituted benzyl methyl ethers by iodosylbenzene catalyzed by Mn(III) porphyrins.
Q10: How does the size of the alkyl group in benzyl alkyl ethers affect the rotational barrier around the C-O bond?
A10: The apparent twofold barrier to rotation around the C-O bond in benzyl alkyl ethers is dependent on the size of the alkyl group. As the alkyl group becomes bulkier, the rotational barrier increases. [] This trend is observed in a study of benzyl methyl ether, benzyl ethyl ether, benzyl isopropyl ether, and benzyl tert-butyl ether.
Q11: Are there specific challenges in formulating benzyl methyl ether due to its stability?
A11: While benzyl methyl ether itself is relatively stable, some of its derivatives, like the O-bound ether complex with tungsten, can be unstable in solution. [] The choice of counterion can influence the stability of these complexes, with the BAr4- counterion (Ar = 3, 5-bis(trifluoromethyl)phenyl) leading to enhanced stability.
Q12: What technique is commonly used to analyze the products of reactions involving benzyl methyl ether?
A14: Gas chromatography (GC) is commonly employed to analyze the products of reactions involving benzyl methyl ether. This technique helps identify and quantify the different compounds formed during the reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

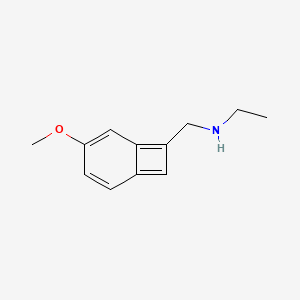
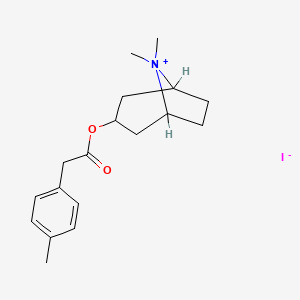



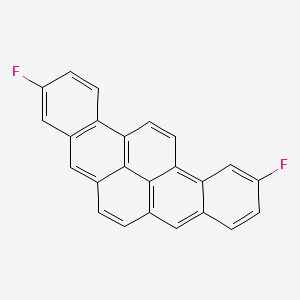
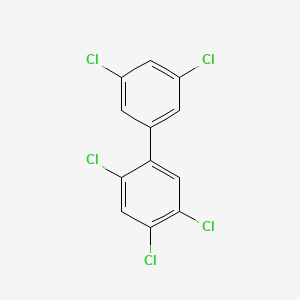

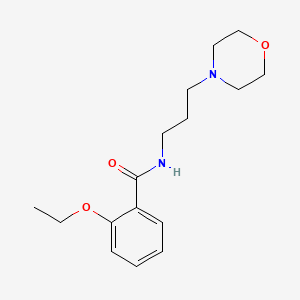
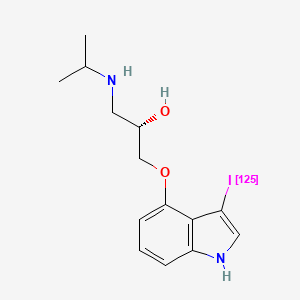

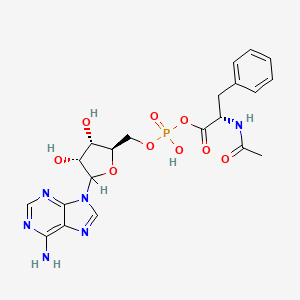

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)